

Introduction: The Synthetic Importance of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,6-Dibromo-4-methylpyridazine**

Cat. No.: **B2929765**

[Get Quote](#)

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The strategic placement of two bromine atoms on the **3,6-Dibromo-4-methylpyridazine** ring makes it an exceptionally valuable precursor for diversification. These bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This capability is essential for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.

The success of these synthetic transformations hinges on achieving a homogeneous reaction environment, which requires the careful selection of a solvent that can adequately dissolve the substrate, reagents, and catalyst. Poor solubility can lead to low reaction yields, difficult-to-reproduce results, and complex purification challenges. Therefore, a thorough understanding of the solubility profile of **3,6-Dibromo-4-methylpyridazine** is not merely a matter of physicochemical characterization but a critical prerequisite for its effective application.

Physicochemical Profile & Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. An analysis of the key physicochemical properties of **3,6-Dibromo-4-methylpyridazine** allows for a robust theoretical assessment of its expected solubility.

Table 1: Physicochemical Properties of **3,6-Dibromo-4-methylpyridazine**

Property	Value	Source
CAS Number	89284-10-6	[1] [2] [3]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1] [2] [3]
Molecular Weight	251.91 g/mol	[1] [3]
Melting Point	103.5 °C	[1]
XLogP3	2.31	[1] [3]
Polar Surface Area (PSA)	25.78 Å ²	[1] [3]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	2	[3]

Expert Interpretation:

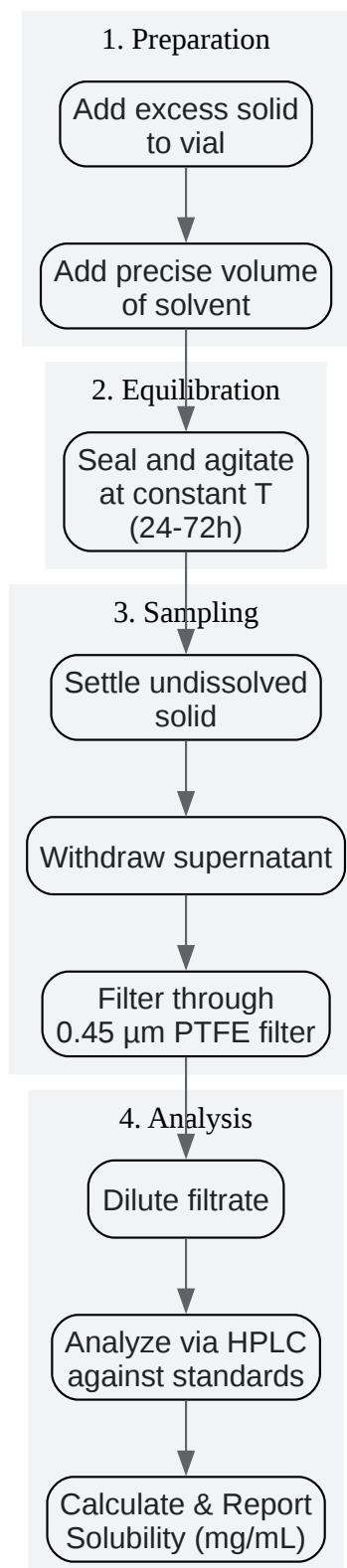
- Lipophilicity (XLogP3):** The XLogP3 value of 2.31 indicates a moderate degree of lipophilicity ("fat-loving") and suggests that the compound is more soluble in organic solvents than in water. This value places it in a range where solubility is expected in a variety of solvents, from moderately polar (e.g., Dichloromethane) to less polar (e.g., Toluene).
- Polarity (PSA):** A Polar Surface Area of 25.78 Å² is relatively low, further supporting the prediction of limited aqueous solubility but favorable solubility in organic media. The two nitrogen atoms in the pyridazine ring are the primary contributors to this polarity and can act as hydrogen bond acceptors.
- Physical State:** As a solid with a melting point of 103.5 °C, significant energy (the lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. This means that solubility will be finite and highly dependent on the specific solvent's ability to form strong interactions with the molecule.

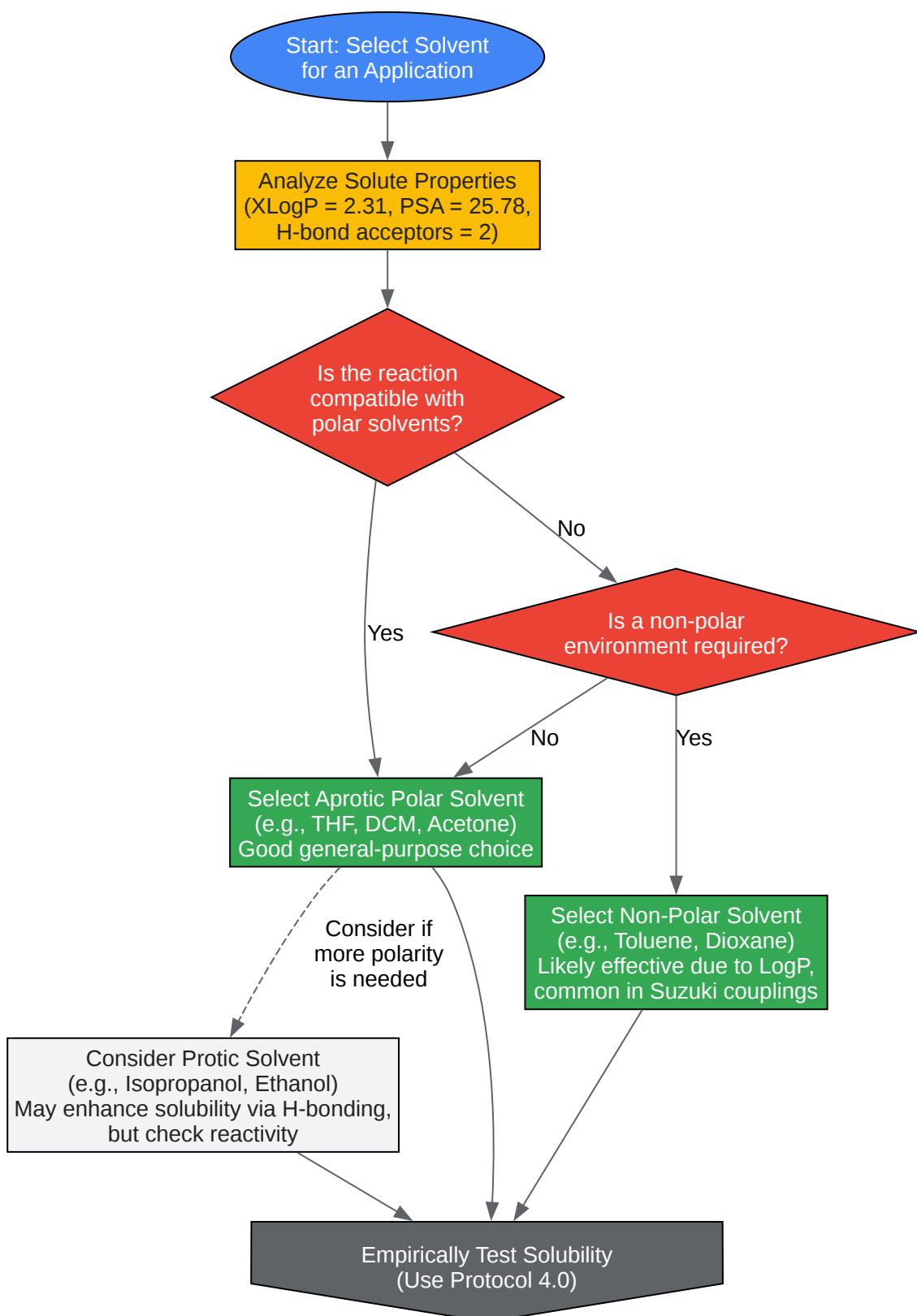
Theoretical Solubility Summary: Based on these properties, **3,6-Dibromo-4-methylpyridazine** is predicted to exhibit poor solubility in highly polar, protic solvents like water. It is expected to have moderate to good solubility in aprotic polar solvents (e.g., Tetrahydrofuran (THF),

Dichloromethane (DCM), Ethyl Acetate) and non-polar aromatic solvents (e.g., Toluene). Solvents capable of acting as hydrogen bond donors may show enhanced solubility due to interactions with the pyridazine nitrogens.

Publicly Available Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific, quantitative solubility data (e.g., in mg/mL or mol/L) for **3,6-Dibromo-4-methylpyridazine** in common organic solvents. This knowledge gap underscores the importance of empirical determination for any research or development program utilizing this compound. The protocol outlined in the following section provides a standardized method to generate this critical data.


Recommended Experimental Protocol for Solubility Determination


To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining the solubility of a crystalline solid. This method ensures that the solution has reached its thermodynamic saturation point, providing a true measure of solubility under specific conditions.

Protocol: Equilibrium Shake-Flask Solubility Determination

- Preparation: Add an excess amount of solid **3,6-Dibromo-4-methylpyridazine** to a series of vials, ensuring a visible amount of undissolved solid will remain at the end of the experiment. **Causality:** Adding excess solid is the cornerstone of the "excess solid" method, guaranteeing that the resulting solution is saturated.
- Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
- Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24-72 hours. **Trustworthiness:** Equilibrium is validated by taking measurements at successive time points (e.g., 24h, 48h, 72h). The system is at equilibrium when the measured concentration no longer increases.

- Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
- Sample Collection & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility.
- Quantification: Prepare a dilution of the filtrate with a suitable mobile phase. Analyze the concentration of **3,6-Dibromo-4-methylpyridazine** in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations must be used for accurate quantification.
- Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Introduction: The Synthetic Importance of 3,6-Dibromo-4-methylpyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2929765#solubility-of-3-6-dibromo-4-methylpyridazine-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

